One-Carbon Homologation Eliminates Cytotoxicity: CC50 >250 μM vs. CC50 >1.25 μM for the Non-Homologated 6′,6′-Difluoro-aristeromycin
The non-homologated 6′-fluorinated aristeromycin analogues (n = 1 series, compounds 2a and 2b) exhibit substantial cytotoxicity attributed to 5′-phosphorylation by cellular kinases. One-carbon homologation in the 5′-homoaristeromycin series (n = 2, compounds 3a–3e) was explicitly designed to prevent this phosphorylation while preserving SAH hydrolase inhibition. The effect is dramatic: 6′-β-fluoro-homoaristeromycin (3a) shows no cytotoxicity up to the highest concentration tested (CC50 >250 μM), whereas its closest non-homologated counterpart with anti-CHIKV activity, 6′,6′-difluoro-aristeromycin (2b), shows cytotoxicity at just >1.25 μM—a greater than 200-fold reduction in the cytotoxic threshold [1]. The selectivity index of 3a (>2,083) exceeds that of 2b (~10) by more than 200-fold.
| Evidence Dimension | Cytotoxicity (CC50) and Selectivity Index (SI = CC50/EC50) |
|---|---|
| Target Compound Data | CC50 >250 μM; SI >2,083 (CHIKV CPE reduction assay, VeroE6 cells) |
| Comparator Or Baseline | 6′,6′-Difluoro-aristeromycin (2b): CC50 >1.25 μM; SI ≈ 9.6. Aristeromycin (parent): known cytotoxicity limiting therapeutic utility |
| Quantified Difference | ≥200-fold improvement in cytotoxic threshold (CC50); ≥200-fold improvement in selectivity index |
| Conditions | CPE reduction assay in VeroE6 cells; compound tested at concentrations up to 250 μM (3a) and up to 100 μM (2b) |
Why This Matters
The >200-fold expansion of the therapeutic window directly determines whether the compound is viable for cell-based alphavirus studies versus being limited to biochemical assays, making 3a the only homologated analog in the series suitable for infectious disease models.
- [1] Shin YS, Jarhad DB, Jang MH, Kovacikova K, Kim G, Yoon JS, Kim HR, Hyun YE, Tipnis AS, Chang TS, van Hemert MJ, Jeong LS. Identification of 6′-β-fluoro-homoaristeromycin as a potent inhibitor of chikungunya virus replication. Eur J Med Chem. 2020;187:111956. Table 1. doi:10.1016/j.ejmech.2019.111956 View Source
